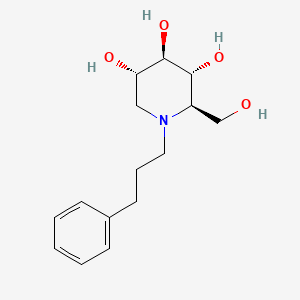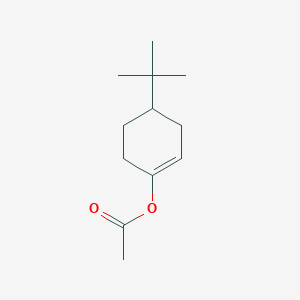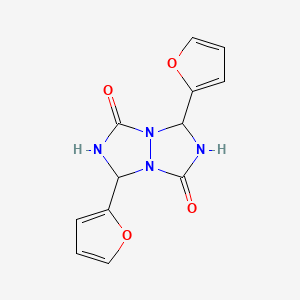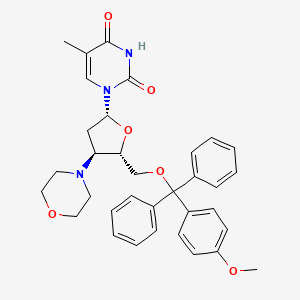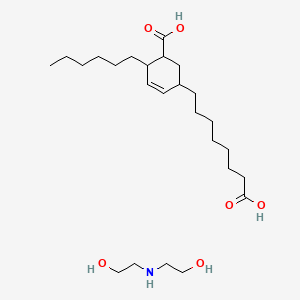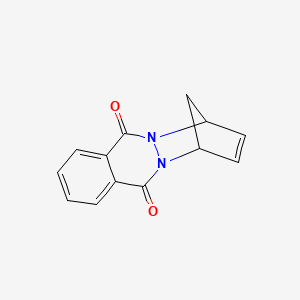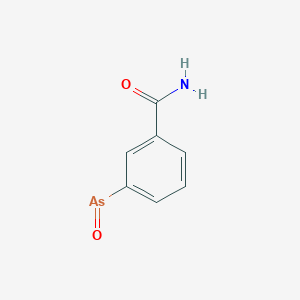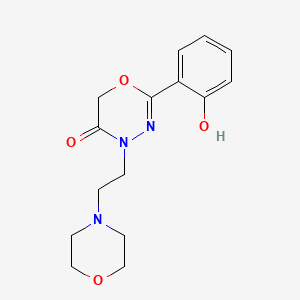
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-methylphenyl)methyl)amino)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-methylphenyl)methyl)amino)-6-methyl- is a complex organic compound with a unique structure that includes a pyridinone core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-methylphenyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the ethyl, methoxy, and methyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and methoxy compounds, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-methylphenyl)methyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, such as nitro to amino groups.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-methylphenyl)methyl)amino)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-methylphenyl)methyl)amino)-6-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-
- 2(1H)-Pyridinone, 5-ethyl-3-((2-methoxyphenyl)methyl)amino-6-methyl-
- 2(1H)-Pyridinone, 5-ethyl-3-(((3-methylphenyl)methyl)amino)-6-methyl-
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-3-methylphenyl)methyl)amino)-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
145901-97-9 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
5-ethyl-3-[(2-methoxy-3-methylphenyl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H22N2O2/c1-5-13-9-15(17(20)19-12(13)3)18-10-14-8-6-7-11(2)16(14)21-4/h6-9,18H,5,10H2,1-4H3,(H,19,20) |
InChI Key |
DYOSFJYSDOMCNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC=CC(=C2OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


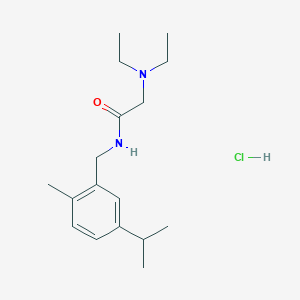
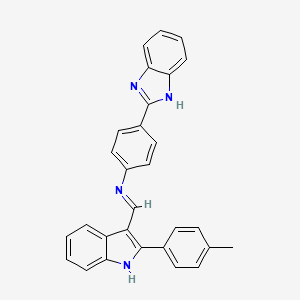
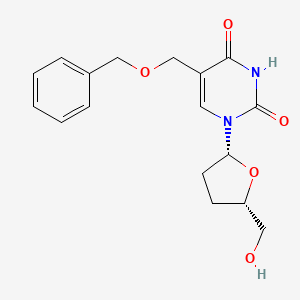
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
